MI-219

MDM2-p53 interaction binding affinity isoform selectivity

Procure MI-219 as the benchmark spiro-oxindole MDM2 inhibitor with Ki 5 nM and 10,000x selectivity over MDMX. Unlike Nutlin-3a, it uniquely enhances HDM2 autoubiquitination and degradation for accelerated p53 stabilization, making it a critical tool for preclinical oncology research. Ideal for SAR and radiosensitization studies.

Molecular Formula C27H33Cl3FN3O4
Molecular Weight 588.9 g/mol
CAS No. 1201143-87-4
Cat. No. B10825148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-219
CAS1201143-87-4
Molecular FormulaC27H33Cl3FN3O4
Molecular Weight588.9 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F.Cl
InChIInChI=1S/C27H32Cl2FN3O4.ClH/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34;/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37);1H/t16-,21+,22-,23+,27-;/m0./s1
InChIKeyFCPJMURCXCSVLM-KVUUDYJHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-219 (CAS 1201143-87-4): A Spiro-Oxindole MDM2 Inhibitor for Preclinical p53 Reactivation Studies


MI-219 (CAS 1201143-87-4) is a spiro-oxindole class small-molecule antagonist of the MDM2-p53 protein-protein interaction, designed to reactivate wild-type p53 tumor suppressor function without inducing genotoxic DNA damage [1]. It binds to human MDM2 with a Ki of 5 nM and exhibits 10,000-fold selectivity for MDM2 over the structurally related homolog MDMX [2]. As a clinical-grade research compound licensed from the University of Michigan to Ascenta Therapeutics, MI-219 represents a key tool compound for studying MDM2-p53 axis pharmacology and serves as a benchmark comparator for next-generation MDM2 inhibitors in preclinical development [3].

Why MI-219 Cannot Be Interchanged with Other MDM2 Inhibitors Without Experimental Validation


Despite belonging to the broader class of MDM2-p53 antagonists, MI-219 exhibits compound-specific pharmacological properties that preclude direct substitution with analogs such as Nutlin-3a (RG7112), SAR405838, AMG-232, or RG7388. Critical differences include binding kinetics (Ki), oral bioavailability, isoform selectivity toward MDMX, mechanism of HDM2 autoubiquitination, and combinatorial synergy profiles with chemotherapeutic agents [1]. Notably, MI-219 enhances HDM2 autoubiquitination and degradation—a mechanism not observed with Nutlin-3a—resulting in accelerated p53 stabilization and earlier apoptotic onset in lymphoma models [2]. Furthermore, MI-219's 10,000-fold selectivity for MDM2 over MDMX contrasts with the dual MDM2/MDMX binding profiles of clinical candidates such as SAR405838 and RG7388, which may confer differential activity in tumors with elevated MDMX expression [3]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation of MI-219 from Key MDM2 Inhibitor Comparators


Superior MDM2 Binding Affinity and Isoform Selectivity Relative to Nutlin-3a (RG7112)

MI-219 binds to human MDM2 with a Ki of 5 nM, representing a 7.2-fold higher affinity compared to Nutlin-3a (Ki = 36 nM) under comparable fluorescence polarization assay conditions [1]. Furthermore, MI-219 exhibits 10,000-fold selectivity for MDM2 over the homologous protein MDMX, whereas Nutlin-3a is a poor antagonist of MDMX and demonstrates substantially lower selectivity [2]. This pronounced isoform discrimination is critical in tumors where MDMX expression limits the efficacy of MDM2-selective inhibitors [3].

MDM2-p53 interaction binding affinity isoform selectivity preclinical pharmacology

Enhanced HDM2 Autoubiquitination and Accelerated Apoptotic Kinetics Versus Nutlin-3 in B-Cell Lymphoma Models

In a direct comparative study using human malignant B-cell lymphoma cell lines and patient-derived B-lymphocytes, MI-219 elicited significantly more robust wild-type p53 stabilization compared to Nutlin-3, as quantified by densitometric analysis of p53 protein levels following 24-hour treatment [1]. Critically, MI-219, but not Nutlin-3, enhanced HDM2 autoubiquitination and promoted HDM2 degradation—a distinct mechanistic divergence between spiro-oxindole and cis-imidazoline MDM2 antagonist classes [2]. The biological consequence of this differential mechanism was an accelerated apoptotic response: MI-219 triggered apoptosis within 12–24 hours, whereas Nutlin-3-mediated effects were delayed until 48 hours post-treatment [3].

HDM2 autoubiquitination p53 stabilization apoptosis kinetics lymphoma

Oral Bioavailability and Pharmacokinetic Profile: Benchmarking Against Spiro-Oxindole Predecessor MI-63

MI-219 was engineered from the spiro-oxindole lead compound MI-63, which suffered from poor pharmacokinetic properties and negligible oral bioavailability that precluded in vivo oral dosing [1]. In rats administered a single 25 mg/kg oral dose, MI-219 achieved 65% oral bioavailability with a maximum plasma concentration (Cmax) of 6 µM and a terminal half-life (t½) of approximately 2 hours [2]. This represents a marked improvement over MI-63, for which oral bioavailability was considered inadequate for preclinical efficacy studies, thus positioning MI-219 as the first orally bioavailable spiro-oxindole MDM2 inhibitor suitable for systemic administration [3].

oral bioavailability pharmacokinetics Cmax half-life spiro-oxindole

Plasma Stability Across Preclinical Species: A Critical Attribute for Translational Pharmacokinetic Modeling

MI-219 demonstrates exceptional plasma stability across four preclinical species—mice, rats, dogs, and monkeys—with no significant species-dependent degradation observed in ex vivo plasma incubation studies [1]. This cross-species stability profile is essential for reliable allometric scaling and physiologically based pharmacokinetic (PBPK) modeling, which predicted human clearance (CL) values between 0.237–0.342 L·h⁻¹·kg⁻¹ and volume of distribution at steady-state (Vdss) between 0.93–1.40 L·kg⁻¹ [2]. In contrast, the clinical MDM2 inhibitor RG7112 (Nutlin-3a) exhibits more variable interspecies pharmacokinetics and requires species-specific dosing adjustments due to differential metabolic clearance rates [3].

plasma stability interspecies scaling translational pharmacology preclinical PK

Demonstrated p53-Dependent Xenograft Tumor Growth Inhibition and Radiosensitization in Prostate Cancer Models

MI-219 has been validated in multiple in vivo xenograft models, demonstrating p53-dependent tumor growth inhibition and complete tumor regression in certain settings [1]. In a prostate cancer xenograft study employing LNCaP and 22Rv1 models, MI-219 monotherapy significantly reduced tumor volume relative to vehicle controls. Critically, triple combination therapy incorporating MI-219 with radiation and androgen deprivation therapy (ADT) reduced xenograft tumor growth by a statistically significant margin compared to any single-agent or doublet regimen, quantified as a >50% additional reduction in mean tumor volume relative to radiation plus ADT alone at study endpoint [2]. While clinical-stage inhibitors such as SAR405838 demonstrate higher intrinsic cellular potency (e.g., 0.5 µM IC50 vs. MI-219's 2.5 µM in FSCCL cells), MI-219's radiosensitizing and combination activity profile is independently established and documented [3].

xenograft tumor growth inhibition radiosensitization prostate cancer combination therapy

Optimal Preclinical and Translational Research Applications for MI-219


Benchmark Comparator for Spiro-Oxindole MDM2 Inhibitor Lead Optimization

MI-219 serves as the established benchmark spiro-oxindole compound for medicinal chemistry efforts seeking to improve upon its validated properties: Ki = 5 nM, 65% oral bioavailability in rats, and 10,000-fold MDM2/MDMX selectivity [1]. Structure-activity relationship (SAR) campaigns that generated MI-147 (Ki = 0.6 nM) and MI-188 (improved oral PK) used MI-219 as the reference standard, enabling quantitative assessment of potency and pharmacokinetic gains within the same chemical series [2].

Mechanistic Investigation of HDM2 Autoubiquitination and Degradation Pathways

Unlike Nutlin-3a, MI-219 uniquely enhances HDM2 autoubiquitination and promotes HDM2 degradation in B-cell lymphoma models [1]. This compound-specific mechanism makes MI-219 the preferred tool for dissecting the relationship between MDM2 antagonist binding mode and HDM2 E3 ligase function, as well as for identifying biomarkers predictive of response to spiro-oxindole-class inhibitors in hematologic malignancies [2].

Radiosensitization and Combination Therapy Studies in p53 Wild-Type Solid Tumors

MI-219 has demonstrated p53-dependent radiosensitization in prostate cancer models, with triple therapy (MI-219 + radiation + ADT) producing >50% additional tumor volume reduction compared to radiation plus ADT alone [1]. This validated combination profile supports the use of MI-219 in preclinical studies evaluating MDM2 inhibition as a radiosensitizing strategy in p53 wild-type solid tumors, including prostate, colorectal, and lung cancers, and provides a reference for testing next-generation MDM2 inhibitors in analogous combination regimens [2].

Translational Pharmacokinetic Modeling and Interspecies Scaling Studies

The comprehensive preclinical pharmacokinetic characterization of MI-219 across mice, rats, dogs, and monkeys—including plasma stability, protein binding, and allometric scaling—provides a fully documented dataset for educational and methodological studies in translational PK/PD modeling [1]. Researchers can utilize MI-219 as a model compound to validate physiologically based pharmacokinetic (PBPK) models, assess the predictive accuracy of various human clearance extrapolation methods (allometric scaling, IVIVE, FCIM), and train students in interspecies scaling principles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI-219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.